molecular formula C6H8BrN3O B1384444 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol CAS No. 1135283-28-1

5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol

Cat. No. B1384444
M. Wt: 218.05 g/mol
InChI Key: HWGDCSAHAVYVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol (5-BMP) is an important synthetic intermediate in the synthesis of pharmaceuticals, agrochemicals, and other industrial compounds. It is a colorless crystalline solid that is insoluble in water, but soluble in organic solvents. 5-BMP has been used for the synthesis of a variety of different compounds, including drugs and agrochemicals. It has also been studied for its potential applications in medicinal chemistry and biochemistry.

Scientific Research Applications

1. Structural and Vibrational Characteristics

5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol, also known as 5-Bromo-6-methylisocytosine, is utilized in the synthesis of organic salts. These salts, characterized by single-crystal X-ray diffraction, demonstrate unique vibrational modes analyzed by infrared absorption spectroscopy and density functional theory simulations. Such studies are essential for understanding the structural properties of organic compounds (Faizan et al., 2019).

2. Synthesis of Derivatives

The compound serves as a precursor in synthesizing derivatives with potential applications in medicinal chemistry. For example, its derivatives have been explored for their affinity towards dopamine D2 and D3 and serotonin-3 (5-HT3) receptors, indicating its relevance in neuroscience research (Hirokawa et al., 2000).

3. Potential Inhibitors in Biochemistry

Derivatives of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory and allergic reactions. This highlights its significance in developing anti-inflammatory drugs (Asghari et al., 2016).

4. Application in Solar Cells

The compound's derivatives have been studied for their application in dye-sensitized solar cells. Investigations into their conformational stability, vibrational spectra, and nonlinear optical properties are essential for advancing solar cell technology (Anitha et al., 2015).

5. Analytical Separation Techniques

It has been studied in the context of analytical separation techniques, specifically using High-Performance Liquid Chromatography (HPLC), demonstrating its relevance in analytical chemistry (Li-hui, 2004).

6. Crystal Structure Analysis

The compound is significant in crystallography, helping understand the molecular and crystal structures of related pyrimidine compounds. This is crucial for the development of new materials with desired properties (Trilleras et al., 2009).

properties

IUPAC Name

5-bromo-2-methyl-4-(methylamino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O/c1-3-9-5(8-2)4(7)6(11)10-3/h1-2H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGDCSAHAVYVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)Br)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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